3-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)(methyl)amino]-1-propanol
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Description
This compound is a complex organic molecule that contains several functional groups and structural features. It has a pyrazolo[3,4-d]pyrimidin-1-yl group, which is a type of fused bicyclic aromatic ring system. These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved by a solvent-free condensation/reduction reaction sequence . Another study reported the synthesis of compounds under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, FTIR–ATR and NMR spectroscopy can provide valuable information about the functional groups and the connectivity of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be quite complex due to the presence of multiple reactive sites. For example, a study reported the synthesis of 1,4-disubstituted-1,2,3-triazoles using a cycloaddition reaction of 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu(I) catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and the functional groups it contains. For instance, the presence of a pyrazolo[3,4-d]pyrimidin-1-yl group suggests that this compound may exhibit aromaticity.Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds have been found to inhibit TRKA, a member of the receptor tyrosine kinase (RTK) family . This inhibition is associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer .
Future Directions
Properties
IUPAC Name |
3-[(6-tert-butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-methylamino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-14(2,3)13-16-11(18(4)7-6-8-20)10-9-15-19(5)12(10)17-13/h9,20H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAUOJBDVPGMKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C)C(=N1)N(C)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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